molecular formula C15H16ClNO B14858520 4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol

4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol

Cat. No.: B14858520
M. Wt: 261.74 g/mol
InChI Key: ADOQOGCFNAEUNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The chloro group can participate in halogen bonding, further stabilizing the interaction with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-{[(4-ethylphenyl)amino]methyl}phenol
  • 4-Chloro-2-{[(2-ethylphenyl)amino]methyl}phenol
  • 4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol

Uniqueness

4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 4-position and the ethylphenyl group at the 3-position of the aminomethyl moiety differentiates it from other similar compounds, leading to unique reactivity and interaction profiles .

Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

4-chloro-2-[(3-ethylanilino)methyl]phenol

InChI

InChI=1S/C15H16ClNO/c1-2-11-4-3-5-14(8-11)17-10-12-9-13(16)6-7-15(12)18/h3-9,17-18H,2,10H2,1H3

InChI Key

ADOQOGCFNAEUNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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